Home > Products > Screening Compounds P134164 > 4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(pyridin-3-ylmethyl)butanamide
4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(pyridin-3-ylmethyl)butanamide -

4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(pyridin-3-ylmethyl)butanamide

Catalog Number: EVT-4715318
CAS Number:
Molecular Formula: C19H20N4O3
Molecular Weight: 352.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

ADX47273

  • Compound Description: ADX47273 [S-(4-Fluoro-phenyl)-{3-[3-(4-fluoro-phenyl)-[1,2,4]-oxadiazol-5-yl]-piperidin-1-yl}-methanone] is a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate receptor subtype 5 (mGlu5). [] Preclinical studies indicate ADX47273 exhibits antipsychotic-like and procognitive activities. []
  • Relevance: While sharing the core 1,2,4-oxadiazole ring with 4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(3-pyridinylmethyl)butanamide, ADX47273 differs in its substituents. Notably, it incorporates two 4-fluorophenyl groups at the 3 and 5 positions of the oxadiazole ring. Additionally, ADX47273 features a piperidine ring linked to the oxadiazole moiety, contrasting the butanamide and pyridinylmethyl groups in the target compound. These structural differences likely contribute to the distinct pharmacological profiles observed. []

BI 665915

  • Compound Description: BI 665915 (2-[4-(3-{(r)-1-[4-(2-amino-pyrimidin-5-yl)-phenyl]-1-cyclopropyl-ethyl}-[1,2,4]oxadiazol-5-yl)-pyrazol-1-yl]-N,N-dimethyl-acetamide) is a potent 5-lipoxygenase-activating protein (FLAP) inhibitor. [] It demonstrates potent inhibition of leukotriene B4 (LTB4) synthesis in human whole blood. []

1-{[3-(4-Bromo­phen­yl)-1,2,4-oxadiazol-5-yl]meth­yl}-4-[(2,6-dimethyl­phen­yl)amino­carbonyl­meth­yl]piperazine

  • Compound Description: This compound is synthesized through the reaction of 4-[(2,6-dimethyl­phen­yl)amino­carbonyl­methyl]piperazine and 3-(3-nitro­phen­yl)-5-chloro­methyl-1,2,4-oxa­diazole. [] Structural analysis reveals the presence of both intramolecular C—H⋯N and intermolecular N—H⋯O and C—H⋯O hydrogen bonds within the crystal structure. []

N-(3-phenyl-1,2,4-oxadiazol-5-yl)- alkylphthalimides

  • Compound Description: This series of compounds combines a phthalimide moiety with a 1,2,4-oxadiazole ring. [] The synthesis involves a microwave-assisted reaction between amino acids and phthalic anhydride, followed by condensation with benzamidoxime to yield the final oxadiazole derivatives. [] While specific biological activities are not elaborated upon in the provided abstract, the combination of the oxadiazole and phthalimide functionalities is highlighted for its potential pharmacological significance. []
  • Relevance: These compounds emphasize the versatility of the 1,2,4-oxadiazole ring system in medicinal chemistry, similar to 4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(3-pyridinylmethyl)butanamide. [] The shared oxadiazole ring serves as a common scaffold, and the variations in substituents attached to it, like the alkylphthalimide group in this case, can be tailored to modulate specific biological activities. This highlights how the core structure of 4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(3-pyridinylmethyl)butanamide can be modified to explore a range of pharmacological properties.

Properties

Product Name

4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(pyridin-3-ylmethyl)butanamide

IUPAC Name

4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(pyridin-3-ylmethyl)butanamide

Molecular Formula

C19H20N4O3

Molecular Weight

352.4 g/mol

InChI

InChI=1S/C19H20N4O3/c1-25-16-9-7-15(8-10-16)19-22-18(26-23-19)6-2-5-17(24)21-13-14-4-3-11-20-12-14/h3-4,7-12H,2,5-6,13H2,1H3,(H,21,24)

InChI Key

GECYRELWNFGPAS-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)C2=NOC(=N2)CCCC(=O)NCC3=CN=CC=C3

Canonical SMILES

COC1=CC=C(C=C1)C2=NOC(=N2)CCCC(=O)NCC3=CN=CC=C3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.